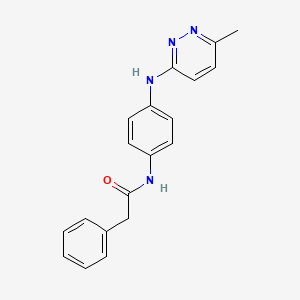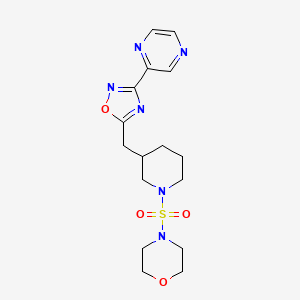
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PCPQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it an attractive candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but studies have shown that it works by inhibiting certain enzymes and signaling pathways in the body. Specifically, 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have a number of unique biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in laboratory experiments is its unique biochemical and physiological effects. This makes it an attractive candidate for various studies, particularly those related to cancer and inflammation. However, there are also some limitations to using 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. For example, it can be difficult and expensive to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for research on 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new cancer therapies based on the anti-tumor properties of this compound. Another potential direction is the use of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a series of chemical reactions that result in the formation of the final product. The starting materials for this synthesis are piperidine, quinazoline-2,4-dione, and phenylcyclopropanecarbonyl chloride. These compounds are mixed together in the presence of a catalyst, such as triethylamine, and heated to a specific temperature. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione.
Aplicaciones Científicas De Investigación
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been found to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has anti-tumor properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-tumor properties, 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has also been found to have anti-inflammatory effects. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-18-8-4-5-9-19(18)24-22(29)26(20)17-10-14-25(15-11-17)21(28)23(12-13-23)16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCNHMNHFVUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2444489.png)


![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)
![2-Chloro-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]acetamide](/img/structure/B2444498.png)
![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)
![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)